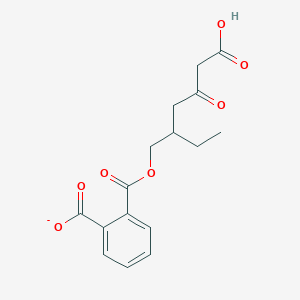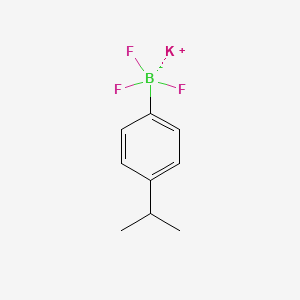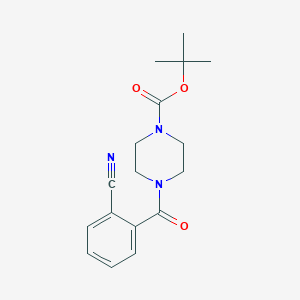
2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate is a chemical compound with the molecular formula C16H18O7. . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate involves several steps. One common method includes the esterification of phthalic anhydride with 5-carboxy-2-ethyl-4-oxopentanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical assays and as a standard in proteomics research.
Mecanismo De Acción
The mechanism of action of 2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate involves its interaction with specific molecular targets. In biochemical assays, it may act as a substrate or inhibitor, affecting enzymatic activity. The compound’s ester functional group allows it to participate in hydrolysis reactions, releasing the active carboxylic acid moiety, which can then interact with target proteins or enzymes .
Comparación Con Compuestos Similares
2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate can be compared with other similar compounds such as:
Phthalic acid esters: These compounds share a similar ester functional group and are used in similar applications.
Benzoic acid derivatives: These compounds have a similar aromatic structure and are used in various chemical and biological applications.
Carboxylic acid esters: These compounds have similar reactivity and are used in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C16H17O7- |
|---|---|
Peso molecular |
321.30 g/mol |
Nombre IUPAC |
2-(5-carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoate |
InChI |
InChI=1S/C16H18O7/c1-2-10(7-11(17)8-14(18)19)9-23-16(22)13-6-4-3-5-12(13)15(20)21/h3-6,10H,2,7-9H2,1H3,(H,18,19)(H,20,21)/p-1 |
Clave InChI |
SWWCOKPGMIEQMA-UHFFFAOYSA-M |
SMILES canónico |
CCC(CC(=O)CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13351489.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351499.png)

![6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351518.png)
![N-[(2E)-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2(3H)-ylidene]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13351525.png)
